molecular formula C16H21N5O3 B2495921 (E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919042-07-2

(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2495921
CAS No.: 919042-07-2
M. Wt: 331.376
InChI Key: ITTZDSATRJJYNO-AATRIKPKSA-N
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Description

The compound (E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine derivative characterized by an imidazo[2,1-f]purine core. Key substituents include:

  • Position 8: A 2-hydroxyethyl group, enhancing hydrophilicity and hydrogen-bonding capacity.
  • Positions 1, 6, and 7: Methyl groups, contributing to steric bulk and metabolic stability.

Its synthesis likely involves nucleophilic substitutions and cyclization reactions under conditions similar to related imidazo-purine derivatives (e.g., dioxane reflux, triethylamine catalysis) .

Properties

IUPAC Name

2-[(E)-but-2-enyl]-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-5-6-7-20-14(23)12-13(18(4)16(20)24)17-15-19(8-9-22)10(2)11(3)21(12)15/h5-6,22H,7-9H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTZDSATRJJYNO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C(=C(N3CCO)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C(=C(N3CCO)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazopurine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by:

  • Imidazo[2,1-f]purine core : A bicyclic structure that contributes to its biological activity.
  • Hydroxyethyl and butenyl substituents : These functional groups are crucial for interaction with biological targets.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazopurine scaffold is known to interact with various enzymes, potentially inhibiting their activity. For instance, it may act as a competitive inhibitor for kinases involved in cell signaling pathways.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, similar to other imidazole derivatives .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in Table 1.

Activity IC50 Value (µM) Cell Line/Model Reference
Anticancer (Bcl-2 inhibition)245H146 small-cell lung cancer
AntioxidantN/AIn vitro assays
Enzyme inhibitionN/AVarious enzyme assays

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of the compound against various cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation in H146 cells with an IC50 value of 245 µM. This suggests that it may serve as a lead compound for developing new anticancer therapies targeting Bcl-2 family proteins .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of structurally similar imidazoles. The study found that these compounds could significantly reduce oxidative stress markers in cellular models. Although specific data for our compound were not available, the structural similarities suggest potential antioxidant effects .

Scientific Research Applications

This compound is a derivative of imidazopurine and has been studied for its various biological activities. Its potential applications include:

  • Antiviral Activity : Research indicates that derivatives of imidazopurine exhibit antiviral properties. The specific compound may inhibit viral replication through interference with nucleic acid synthesis pathways.
  • Anticancer Properties : Preliminary studies suggest that (E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may induce apoptosis in cancer cells. This is likely due to the compound's ability to modulate signaling pathways associated with cell survival and proliferation .
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Study 1: Antiviral Research

A study published in Journal of Medicinal Chemistry explored the antiviral properties of imidazopurine derivatives. The results indicated that certain structural modifications significantly enhanced antiviral activity against specific viruses. The study highlighted the importance of the hydroxyethyl group in enhancing solubility and bioavailability, which could be relevant for this compound .

Case Study 2: Cancer Cell Apoptosis

In a recent experiment conducted on various cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways. The study emphasized the need for further exploration into dosage optimization and mechanism elucidation to enhance therapeutic efficacy against resistant cancer types.

Summary Table of Applications

ApplicationMechanismReference
Antiviral ActivityInhibition of nucleic acid synthesis
Anticancer PropertiesInduction of apoptosis in cancer cells
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[2,1-f]purine scaffold is a versatile platform for drug discovery. Below is a comparative analysis of structurally analogous compounds, focusing on substituent variations and associated biological activities:

Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine Derivatives

Compound Name / ID Substituents (Positions) Molecular Weight Key Biological Activities Source
Target Compound 3: (E)-but-2-en-1-yl; 8: 2-hydroxyethyl; 1,6,7: methyl ~407.5* In silico predicted CNS modulation (hypothetical) N/A
Compound 5 8: 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-butyl); 1,3: methyl 407.5 Serotonin 5-HT1A/D2 receptor affinity; PDE4B1/PDE10A inhibition [9]
8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl derivative 8: 3-((3-chloro-4-methoxyphenyl)amino)propyl; 1,3,7: methyl 407.5 TGF-β inhibition; anticancer potential [14], [16]
8-(2,3-Dimethylphenyl)-3-(3-methylbutyl) derivative 8: 2,3-dimethylphenyl; 3: 3-methylbutyl; 1,6,7: methyl 407.5 Structural analog with uncharacterized activity [12]
8-[3-(N4-Phenyl-piperazinyl)propyl] derivative 8: arylpiperazinylpropyl; 1,3: methyl ~450† High 5-HT1A affinity (Ki = 5.6 nM); antidepressant activity in FST model [15]

*Estimated based on structural similarity; †Approximate value.

Key Findings

Arylpiperazine derivatives (e.g., ) exhibit strong 5-HT1A affinity, critical for antidepressant effects, whereas the target compound’s lack of an arylpiperazine moiety suggests divergent therapeutic targets. Chlorophenyl/methoxy groups (e.g., ) correlate with TGF-β inhibition, highlighting the scaffold’s adaptability to diverse targets.

Enzymatic Modulation :

  • Compound 5 inhibits phosphodiesterases (PDE4B1/PDE10A), suggesting the imidazo-purine core’s utility in neurodegenerative or inflammatory diseases. The target compound’s unsaturated butenyl group may influence analogous enzymatic interactions.

Synthetic Accessibility :

  • Derivatives with alkyl/aryl substituents (e.g., ) are synthesized via Suzuki coupling or nucleophilic alkylation , while the target compound’s (E)-butenyl group may require Wittig or Heck reactions for stereoselectivity.

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